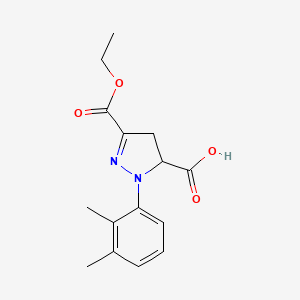

1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264041-91-9

Cat. No.: VC11704002

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1264041-91-9 |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Weight | 290.31 g/mol |

| IUPAC Name | 2-(2,3-dimethylphenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H18N2O4/c1-4-21-15(20)11-8-13(14(18)19)17(16-11)12-7-5-6-9(2)10(12)3/h5-7,13H,4,8H2,1-3H3,(H,18,19) |

| Standard InChI Key | LUNNCNZIRFTYBS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC(=C2C)C |

| Canonical SMILES | CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC(=C2C)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure centers on a 4,5-dihydro-1H-pyrazole ring (a partially saturated pyrazole), which reduces ring aromaticity compared to fully unsaturated analogs. Key substitutions include:

-

A 2,3-dimethylphenyl group at position 1, contributing steric bulk and hydrophobicity.

-

An ethoxycarbonyl (-COOEt) group at position 3, enhancing electrophilicity and potential for hydrolytic transformations.

-

A carboxylic acid (-COOH) at position 5, enabling hydrogen bonding and salt formation.

The IUPAC name, 2-(2,3-dimethylphenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid, reflects this substitution pattern. The SMILES string CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC(=C2C)C and InChIKey LUNNCNZIRFTYBS-UHFFFAOYSA-N provide unambiguous representations for database searches.

Physicochemical Properties

-

Molecular weight: 290.31 g/mol.

-

Solubility: Predicted low water solubility due to hydrophobic substituents; likely soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Acid-base behavior: The carboxylic acid (pKa ~4-5) and pyrazole ring (pKa ~2-4) confer pH-dependent ionization .

Synthesis and Reaction Pathways

General Pyrazole Synthesis Strategies

While no explicit synthesis route is documented for this compound, analogous pyrazole derivatives are typically synthesized via:

-

Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

1,3-Dipolar cycloaddition: Between nitrile imines and alkenes or alkynes, followed by aromatization .

For example, nitrile imines generated in situ from diphenyl hydrazones undergo cycloaddition with enolic ethyl acetoacetate to form pyrazole carboxylates . Aromatization via catalytic dehydrogenation (e.g., using chloranil) yields fully unsaturated analogs .

Hypothetical Synthesis Route

A plausible route for the target compound could involve:

-

Formation of nitrile imine: From 2,3-dimethylphenylhydrazine and an appropriate carbonyl precursor.

-

Cycloaddition: With a dihydroxyketone or enolic β-ketoester to construct the dihydropyrazole core.

-

Functionalization: Introduction of ethoxycarbonyl and carboxylic acid groups via esterification and oxidation.

Analytical Characterization

Spectroscopic Data

-

IR spectroscopy: Expected peaks for carbonyl (C=O, ~1700 cm), carboxylic acid (-COOH, ~2500-3300 cm), and aromatic C-H (~3000 cm).

-

NMR:

-

NMR: Signals for methyl groups (δ 1.2–2.5 ppm), pyrazole protons (δ 6.5–7.5 ppm), and ethoxy protons (δ 1.3–4.3 ppm).

-

NMR: Carboxylic acid carbon (~170 ppm), ester carbonyl (~165 ppm), and aromatic carbons (~120–140 ppm).

-

Chromatographic Behavior

-

HPLC: Reverse-phase C18 column; retention time influenced by carboxylic acid’s polarity.

-

TLC: Rf ~0.4–0.6 in ethyl acetate/hexane (1:1).

Research Outlook

Priority Investigations

-

Biological screening: Antimicrobial, anticancer, and anti-inflammatory assays.

-

Structure-activity relationships (SAR): Modifying substituents to optimize potency.

-

Crystallography: X-ray analysis to confirm stereochemistry.

Synthetic Optimization

-

Green chemistry: Catalytic methods to reduce waste.

-

Scalability: Pilot-scale production for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume